N-Aminorhodanine
CAS No.: 1438-16-0
Cat. No.: VC20975470
Molecular Formula: C3H4N2OS2
Molecular Weight: 148.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1438-16-0 |
|---|---|
| Molecular Formula | C3H4N2OS2 |
| Molecular Weight | 148.21 g/mol |
| IUPAC Name | 3-amino-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C3H4N2OS2/c4-5-2(6)1-8-3(5)7/h1,4H2 |
| Standard InChI Key | ZBUUHLDYMKTVLT-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(C(=S)S1)N |
| Canonical SMILES | C1C(=O)N(C(=S)S1)N |
| Melting Point | 101.5 °C |
Introduction
Chemical Structure and Properties
N-Aminorhodanine has the molecular formula C₃H₄N₂OS₂ and is characterized by a thiazolidine ring with specific functional groups that contribute to its biological activity and chemical reactivity . The compound has a molecular weight of 148.207 g/mol and contains a distinctive thioxo group that plays a crucial role in its chemical behavior .
Physical Properties
Structural Characteristics
N-Aminorhodanine features a five-membered heterocyclic ring that includes a thiazolidine structure with an amino group at the N-3 position . The compound exists in a specific crystal structure, as determined by X-ray crystallography studies. Zhou et al. reported its crystal structure with the Hermann-Mauguin space group symbol P 1 21/n 1, indicating its specific molecular packing arrangement .
The compound's SMILES notation is given as C1C(=O)N(C(=S)S1)N, and its InChI representation is InChI=1S/C3H4N2OS2/c4-5-2(6)1-8-3(5)7/h1,4H2, which uniquely identifies its chemical structure .
Synthesis Methods
Several methods have been developed for the synthesis of N-Aminorhodanine and its derivatives, with varying approaches depending on the desired structural modifications.
Classical Synthesis
The classical synthesis of N-Aminorhodanine typically involves reactions with specific precursors under controlled conditions. While the search results don't specifically detail the synthesis of the parent compound, they provide information about the preparation of its derivatives .
Chemical Reactivity and Isomerism
Reactivity Patterns
N-Aminorhodanine displays specific reactivity patterns that make it valuable for chemical synthesis:
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Reaction with Aldehydes: When reacting with aldehydes, N-Aminorhodanine can form either 5-[(aryl)alkylidene]-substituted products, Schiff bases, or derivatives substituted at both the 3-amino group and C(5), depending on the reaction conditions .
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Reaction Forms: According to research by Hirsova et al., N-Aminorhodanine reacts in the "hydrazine" form to give Schiff bases, while in ammonia solution, 5-substituted derivatives arise .
Isomerism
A significant characteristic of N-Aminorhodanine derivatives, particularly arylmethylidenerhodanines, is their ability to form geometric isomers. The (Z)-isomers exhibit 1H-NMR signals of the methine-group hydrogens that are more downfield compared to the (E)-isomers .
Research has confirmed that most synthetic approaches result in the formation of (Z)-isomers. For example, the (Z)-isomers of arylmethylidenerhodanines typically show experimental methine group shifts between 7.39-7.94 ppm, while (E)-isomers have shifts in the range of 6.78-7.01 ppm .
Biological Activities and Applications
N-Aminorhodanine and its derivatives exhibit significant biological activities, making them valuable candidates for drug development.
Enzyme Inhibition
Recent research has focused on developing N-Aminorhodanine derivatives as potent enzyme inhibitors:
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Cholinesterase Inhibition: 3-Amino-2-thioxothiazolidin-4-one derivatives have been developed as potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors with potential applications in treating Alzheimer's disease .
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Inhibition Mechanism: The derivatives show dual inhibition with IC₅₀ values starting from 13.15 μM, with many compounds showing superior activity compared to rivastigmine. The structure-activity relationship favors nitrobenzylidene and 3,5-dihalogenosalicylidene scaffolds. AChE is inhibited noncompetitively, whereas BChE inhibition follows a mixed-type mechanism .
Carbonic Anhydrase Inhibition
A series of rhodanine-linked benzenesulfonamide derivatives has been developed, showing selective inhibitory activity against carbonic anhydrase isozymes . The inhibition constants (Kᵢ) for these compounds against different human carbonic anhydrase isozymes are presented in the following table:
Synthetic Strategies for Thiazolidin-4-one Derivatives
Understanding the synthetic strategies for thiazolidin-4-one derivatives provides valuable insights for developing new N-Aminorhodanine-based compounds.
Conventional Methods
Several conventional synthetic routes have been established:
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One-Pot Synthesis: Foroughifar et al. designed a one-pot synthesis of 1,3-thiazolidin-4-ones by reacting aromatic amine, aromatic aldehyde, mercaptoacetic acid, and Bi(SCH₂COOH)₃ as a catalyst under solvent-free conditions .
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Four-Component Condensation-Cyclization: Kaboudin et al. developed a one-pot four-component condensation-cyclization reaction for synthesizing thiazolidine-4-ones and 3H-thiazole analogues .
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Reflux with Dean-Stark Separator: Unsal-Tan et al. synthesized novel 2-aryl-3-(4-sulfamoyl/methylsulfonylphenylamino)-4-thiazolidinones by dissolving phenylhydrazine with benzaldehyde in methanol, adding acetic acid as a catalytic medium, and heating with a Dean-Stark separator .
Green Chemistry Approaches
Modern synthetic strategies emphasize environmentally friendly approaches:
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Ultrasonic Irradiation: Angapelly et al. described a novel sequence of thiazolidin-4-one derivatives using green chemistry protocols, where aldehydes, amines, and thioglycolic acid were reacted in the presence of VOSO₄ (vanadyl sulfate) in acetonitrile under ultrasonic irradiation .
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Microwave-Assisted Synthesis: Tiwari et al. presented a novel sequence of thiazolidin-4-ones where intermediates were reacted with thioacetic acid and zeolite under microwave irradiation .
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Nanoparticle Catalysis: Various nanoparticles, such as MgO nanoparticles and nano-NiZr₄(PO₄)₆, have been employed as catalysts for the synthesis of thiazolidin-4-one derivatives, providing more efficient and environmentally friendly synthetic routes .
Recent Research Developments
Recent research has expanded the potential applications of N-Aminorhodanine and its derivatives, particularly in medicinal chemistry.
Novel Derivatives
The development of novel N-Aminorhodanine derivatives has been a focus of recent research:
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5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones: Libraries of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones have been synthesized using microwave irradiation, optimizing reaction conditions to improve yields and reduce reaction times .
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2-Amino-5-arylidene-1,3-thiazolidin-4-ones: These compounds have been prepared through transformation of 5-arylidene-rhodanine derivatives via sulfur/nitrogen displacement in the presence of primary or secondary amines .
Structure-Activity Relationships
Structure-activity relationship studies have provided insights into the molecular features that contribute to the biological activity of N-Aminorhodanine derivatives:
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Enzyme Inhibition: For cholinesterase inhibitors, the structure-activity relationship favors nitrobenzylidene and 3,5-dihalogenosalicylidene scaffolds .
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Binding Modes: Molecular docking studies have revealed that different enzymes are inhibited by different binding modes. For example, AChE is inhibited noncompetitively, whereas BChE exhibits a mixed type of inhibition .
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